Naphthalene-1,3-dicarbaldehyde

Porphyrinoid chemistry Macrocyclic aromaticity NMR spectroscopy

This 1,3-isomer is the essential dialdehyde for the 3+1 MacDonald condensation that yields naphthiporphyrins with a strong diatropic ring current. Unlike the 1,4- or 2,3-isomers, the meta-substitution pattern ensures macrocycle planarity and permits stepwise, regioselective derivatization for covalent organic frameworks and coordination polymers. Generic 'naphthalene dicarbaldehyde' substitutes will fail to produce the target macrocycle. Verify the 1,3-substitution pattern before purchasing to avoid wasted synthetic effort.

Molecular Formula C12H8O2
Molecular Weight 184.19 g/mol
CAS No. 102880-69-3
Cat. No. B170015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaphthalene-1,3-dicarbaldehyde
CAS102880-69-3
SynonymsNaphthalene-1,3-dicarboxaldehyde
Molecular FormulaC12H8O2
Molecular Weight184.19 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C=C2C=O)C=O
InChIInChI=1S/C12H8O2/c13-7-9-5-10-3-1-2-4-12(10)11(6-9)8-14/h1-8H
InChIKeyMKCWDCITCTYJFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / 25 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Naphthalene-1,3-dicarbaldehyde CAS 102880-69-3: Baseline Properties and Structural Positioning for Procurement Assessment


Naphthalene-1,3-dicarbaldehyde (CAS 102880-69-3) is a meta-substituted naphthalene dialdehyde derivative with the molecular formula C12H8O2 and a molecular weight of 184.19 g/mol [1]. The compound exhibits a melting point of 124 °C, a predicted boiling point of 370.2±25.0 °C, and a predicted density of 1.254±0.06 g/cm³ . Structurally, the 1,3-positioning of the two formyl groups on the naphthalene core distinguishes this compound from its isomeric counterparts (e.g., 1,2-, 1,4-, 1,8-, 2,3-, 2,6-naphthalenedicarbaldehydes), resulting in distinct reactivity patterns and application profiles [1]. This compound serves as a crucial building block in organic synthesis for the construction of complex molecular architectures, including macrocycles and heterocyclic systems [2].

Naphthalene-1,3-dicarbaldehyde Procurement: Why Isomeric Substitution Without Validation Risks Synthesis Failure


Naphthalenedicarbaldehyde isomers are not functionally interchangeable building blocks; their distinct substitution patterns govern macrocycle geometry, dictate regioselectivity in stepwise derivatization, and determine compatibility with specific synthetic methodologies [1]. The 1,3-substitution pattern provides a unique spatial arrangement of reactive formyl groups that enables specific cyclization outcomes inaccessible to the more common 2,3-isomer (NDA, widely used as a fluorogenic derivatization reagent) or the 1,8-peri-substituted isomer (which exhibits intramolecular Cannizzaro reactivity) [2]. Generic substitution based solely on the 'naphthalene dicarbaldehyde' descriptor without verifying the isomerically correct 1,3-positioning will result in failed macrocycle assembly, incorrect regiochemical outcomes in stepwise modifications, and wasted synthetic effort [3]. The quantitative evidence below substantiates the specific differentiation that justifies isomer-specific procurement.

Naphthalene-1,3-dicarbaldehyde CAS 102880-69-3: Quantitative Comparative Evidence for Isomer Selection


1,3- vs. 1,4-Isomer Differentiation: Macrocycle Diatropic Character in Naphthiporphyrin Synthesis

Naphthalene-1,3-dicarbaldehyde enables the synthesis of 1,3-naphthiporphyrin via the '3+1' MacDonald condensation with a tripyrrane. The free base 1,3-naphthiporphyrin shows no overall diatropicity; however, its dicationic form in TFA-CDCl3 demonstrates a significant diatropic ring current with internal CH proton resonances shifting upfield to between 4.0 and 4.6 ppm [1]. In direct comparison, the 1,4-naphthiporphyrin isomer (synthesized from 1,4-naphthalene dicarbinol) exhibits reduced diatropic character relative to the corresponding p-benziporphyrin system due to steric interactions that reduce macrocycle planarity as the naphthalene unit pivots over the macrocycle [1].

Porphyrinoid chemistry Macrocyclic aromaticity NMR spectroscopy Cross-conjugated systems

1,3- vs. 2,3-Isomer Differentiation: Synthetic Utility Divergence — Macrocycle Assembly vs. Analytical Derivatization

Naphthalene-1,3-dicarbaldehyde is specifically employed as a building block for macrocycle construction via condensation reactions, as demonstrated in the '3+1' MacDonald condensation yielding naphthiporphyrins [1]. In contrast, naphthalene-2,3-dicarboxaldehyde (NDA, CAS 7149-49-7) has been extensively characterized as a fluorogenic derivatization reagent for amine detection, forming fluorescent N-substituted 1-cyanobenz[f]isoindole (CBI) derivatives upon reaction with primary amines in the presence of cyanide [2]. The 2,3-isomer enables detection of sphingoid bases at concentrations below 1.0 pmol with a limit of detection of approximately 0.1 pmol (S/N=3) and linear calibration from 0.5–500 nM, with derivatives exhibiting greater stability than o-phthalaldehyde (OPA) derivatives [3].

Organic synthesis Fluorogenic reagents HPLC detection Amino acid analysis

Solution Chemistry Differentiation: Hydration State Comparison Between Naphthalenedicarboxaldehyde Isomers

For 2,3-naphthalenedicarboxaldehyde (NDA), polarographic analysis revealed the following equilibrium distribution in aqueous solution: 15% unhydrated dialdehyde, 7% acyclic monohydrate, and 78% cyclic hemiacetal form [1]. In comparison, o-phthalaldehyde (OPA) exhibits 10% dialdehyde, 5% monohydrate, and 85% cyclic hemiacetal. The rate constant for water addition in unbuffered solutions is 0.0012 s⁻¹ for NDA compared to 0.0018 s⁻¹ for OPA [1]. NDA is less strongly hydrated than OPA and, in the pH range most frequently used for amino acid determination, NDA can undergo reaction with OH⁻ ions whereas OPA does not [1].

Solution chemistry Hydration equilibrium Reactivity Analytical method development

Synthetic Route Differentiation: Precursor and Methodology Requirements Across Naphthalene Dicarbaldehyde Isomers

Naphthalene-1,3-dicarbaldehyde can be synthesized through oxidation of naphthalene-1,3-dimethyl using oxidizing agents such as potassium permanganate or chromium trioxide . A derivative, 4-hydroxy-naphthalene-1,3-dicarbaldehyde, is synthesized via reaction between α-naphthol and hexamine in trifluoroacetic acid . In contrast, convenient syntheses for naphthalene-2,3-dicarboxaldehyde and related acene-2,3-dicarboxaldehydes have been reported via distinct routes . The 1,3-isomer's meta-substitution pattern fundamentally differs from the ortho-like positioning in 2,3-NDA and the peri-interactions characteristic of 1,8-naphthalenedicarbaldehyde, which has been shown to possess a bridged cyclic structure in solution and undergoes intramolecular Cannizzaro rearrangement [1].

Synthetic methodology Formylation Oxidation Process chemistry

Naphthalene-1,3-dicarbaldehyde CAS 102880-69-3: Validated Application Scenarios for Procurement Decision-Making


Synthesis of Naphthiporphyrins and Expanded Porphyrinoid Macrocycles via '3+1' MacDonald Condensation

Naphthalene-1,3-dicarbaldehyde serves as the essential dialdehyde building block for the '3+1' variant of the MacDonald condensation to produce naphthiporphyrins. In this validated protocol, 1,3-naphthalenedicarbaldehyde is reacted with a tripyrrane in the presence of trifluoroacetic acid (TFA), followed by oxidation with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone). The resulting 1,3-naphthiporphyrin dication exhibits a significant diatropic ring current with internal CH proton NMR resonances shifting upfield to 4.0–4.6 ppm in TFA-CDCl3 [1]. This methodology is specific to the 1,3-isomer; attempts using the 1,4-isomer produce macrocycles with reduced diatropic character due to steric interactions that compromise macrocycle planarity [1].

Precursor for Functionalized Naphthalene Derivatives with Tailored Electronic and Photophysical Properties

The 1,3-substitution pattern provides a meta-relationship between reactive formyl groups, enabling stepwise, regioselective derivatization strategies for constructing complex molecular architectures. This geometric arrangement distinguishes the compound from ortho-like 2,3-NDA and peri-interacting 1,8-isomers [1]. The naphthalene core's reduced resonance stabilization energy loss compared to benzene (when one ring's aromaticity is partially disrupted during conjugation) makes naphthalene-based systems advantageous for applications requiring extended π-conjugation while maintaining some aromatic character [2]. Functionalized naphthalenes derived from this scaffold display useful properties including solvatochromatic fluorescence with high quantum yields and substantial Stokes shifts [3].

Oxidation to Naphthalene-1,3-dicarboxylic Acid for Dye, Pigment, and Coordination Polymer Synthesis

Naphthalene-1,3-dicarbaldehyde can be oxidized to form naphthalene-1,3-dicarboxylic acid, a dibasic acid component with established applications in the synthesis of dyes and pigments [1]. The resulting dicarboxylic acid serves as a functionalized linker for coordination polymer construction, where the meta-carboxylate geometry provides distinct framework topologies compared to linear para-substituted linkers or ortho-substituted analogues [2]. This application pathway leverages the 1,3-positioning to access metal-organic frameworks and coordination networks with pore geometries and catalytic properties not achievable with alternative dicarboxylate isomers.

Building Block for Stepwise Condensation Polymer Synthesis with Controlled Architecture

The reactive aldehyde groups of naphthalene-1,3-dicarbaldehyde enable condensation reactions with diamines to form imine-linked oligomers and polymers, or with other nucleophiles for covalent organic framework (COF) and Schiff-base polymer construction [1]. The meta-substitution pattern on the rigid naphthalene core introduces controlled kinks in the polymer backbone, modulating chain flexibility, crystallinity, and porosity relative to linear para-substituted or compact ortho-substituted analogues. Patents referencing naphthalene dicarboxaldehydes in polymer compositions demonstrate industrial recognition of this scaffold's utility, though procurement must verify the specific isomer required for target material properties [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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